molecular formula C6H6IN3O2 B075469 Methyl 3-amino-6-iodopyrazine-2-carboxylate CAS No. 1458-16-8

Methyl 3-amino-6-iodopyrazine-2-carboxylate

Cat. No. B075469
CAS RN: 1458-16-8
M. Wt: 279.04 g/mol
InChI Key: FDLARAKNPMCCKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrogen-containing iodo-heteroaromatics, including derivatives related to methyl 3-amino-6-iodopyrazine-2-carboxylate, can be achieved through palladium-catalyzed aminocarbonylation reactions. These reactions utilize primary and secondary amines, including amino acid methyl esters, as nucleophiles, allowing for the synthesis of N-substituted nicotinamides and other derivatives of potential biological importance. The use of 2-iodopyridine, 3-iodopyridine, and iodopyrazine as substrates demonstrates the versatility and efficiency of this synthetic approach in accessing a variety of functionalized heteroaromatic compounds (Takács et al., 2007).

Molecular Structure Analysis

The crystal structure and molecular analysis of 3-aminopyrazine-2-carboxylic acid, closely related to the compound of interest, reveal an extensive network of intra- and intermolecular hydrogen bonds. These hydrogen bonds are critical in stabilizing the molecular structure, highlighting the importance of the carboxylic and amino groups in dictating the compound's overall stability and reactivity. The planar nature of the molecules and their stacking along certain crystallographic directions indicate potential pi-pi interactions, which could be relevant in the context of molecular recognition and binding phenomena (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including homolytic acylation and electrophilic substitution, owing to its functional groups and reactive sites. For instance, the homolytic acylation of related compounds has been demonstrated to produce acylated derivatives, showcasing the reactivity of the amino and carboxylate groups under specific conditions. This reactivity is essential for further functionalization and the synthesis of more complex molecules (Sato & Kadota, 1992).

Scientific Research Applications

  • Aminocarbonylation of Iodo-Heteroaromatics :

    • Palladium-catalyzed aminocarbonylation of iodopyrazine, including Methyl 3-amino-6-iodopyrazine-2-carboxylate, is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially significant in biological applications (Takács et al., 2007).
  • Synthesis of Pyrazinone Derivatives :

    • Methyl 3-amino-2-pyrazinecarboxylate is a key intermediate in synthesizing 3-aroylaminopyrazin-2-carboxylates, which can be converted into various useful pyrazinone derivatives (Wamhoff & Kroth, 1994).
  • Pteridine Synthesis :

    • 3-Aminopyrazine-2-carboxamide, closely related to Methyl 3-amino-6-iodopyrazine-2-carboxylate, is utilized in the synthesis of 3,4-dihydropteridines and subsequent oxidation to pteridines (Albert & Ohta, 1970).
  • Synthesis of Pyrazine C-Nucleosides :

    • Methyl 3-amino-6-iodopyrazine-2-carboxylate is involved in the first synthesis of 2′-deoxy pyrazine C-nucleosides, demonstrating the utility of a convergent approach for synthesizing pyrazine C-nucleosides (Walker et al., 1997).
  • Synthesis of Guanine Analogue :

    • The compound is used in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine analogue, though this derivative did not show the expected antiviral activity (Ehler et al., 1977).
  • Electrocatalytic Carboxylation Studies :

    • 2-Amino-5-bromopyridine's electrocatalytic carboxylation with CO2 in an ionic liquid to form 6-aminonicotinic acid indicates the potential for similar reactions with related compounds like Methyl 3-amino-6-iodopyrazine-2-carboxylate (Feng et al., 2010).

Safety And Hazards

Methyl 3-amino-6-iodopyrazine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-amino-6-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLARAKNPMCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454772
Record name Methyl 3-amino-6-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-iodopyrazine-2-carboxylate

CAS RN

1458-16-8
Record name Methyl 3-amino-6-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-amino-2-pyrazinecarboxylate (10 g, 65.3 mmol) and N-iodosuccinimide (24 g, 106.7 mmol) were dissolved in anhydrous DMF (150 mL) and the mixture was stirred at 70° C. for 15 hours under a nitrogen atmosphere. The mixture was then cooled to room temperature and a saturated aqueous solution of sodium thiosulfate (400 mL) was added. The suspension was sonicated for 15 minutes, concentrated under vacuum and dispersed in water. The crude product was filtered off and washed with cold ethanol. The residue was crystallized from ethanol, using decolorizing charcoal to afford 3-amino-6-iodo-pyrazine-2-carboxylic acid methyl ester (11.2 g, 61% yield) as orange needles. 1H-NMR (d6-DMSO) δ: 8.57 [1H] s, 7.59 [2H] s,br, 3.93 [3H] s. MS: m/z 280 [MH+].
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10 g
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24 g
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400 mL
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Synthesis routes and methods II

Procedure details

1.5 equivalents of N-iodosuccinimide are added at room temperature to 5 g (32.7 mmol) of a methyl 3-aminopyrazine-2-carboxylate solution in 25 ml of dimethylformamide. The reaction medium is heated at 65° C. for 1 hour, added together with 0.5 equivalents of N-iodosuccinimide and maintained at 65° C. for 24 hours. After returning to room temperature, the solvent is evaporated and then the product is extracted several times with dichloromethane. The organic phases are combined, washed with 10% sodium bisulfite solution, dried on magnesium sulfate and concentrated to yield 8 g (88%) of methyl 3-amino-6-iodopyrazine-2-carboxylate in the form of a yellow solid.
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32.7 mmol
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Klewe, T Kruse, T Lindel - Chemistry–A European Journal, 2017 - Wiley Online Library
… Methyl 3-amino-6-iodopyrazine-2-carboxylate (8) was alkynylated under Sonogashira conditions with a variety of terminal alkynes, such as but-3-yn-1-ol or 4-ethynyl-2,2-dimethyl-1,3-…
JA Walker, JJ Chen, JM Hinkley, DS Wise… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
The palladium-catalyzed cross-couplings of 2-chloro-3,5-diamino-6-iodopyrazine (1a) and methyl 3-amino-6-iodopyrazine-2-carboxylate (1b) with 1,4-anhydro-3,5-O-bis[(tert-butyl)…
Number of citations: 15 www.tandfonline.com
JA Walker II - 1996 - search.proquest.com
… coupling of methyl 3-amino-6-iodopyrazine-2-carboxylate with various furanoid glycals is presented in chapter Ill of this thesis along with our attempts to increase and optimize the yields …
Number of citations: 2 search.proquest.com
S Nie, Y Yao, F Wu, X Wu, J Zhao, Y Hua… - Journal of medicinal …, 2021 - ACS Publications
… Methyl-3-amino-6-iodopyrazine-2-carboxylate (114) was successively subjected to a Sandmeyer reaction to convert its 3-amino group to a −Cl, a nucleophilic substitution reaction on 6-I…
Number of citations: 24 pubs.acs.org
P Audebert, C Allain - Progress in Heterocyclic Chemistry, 2018 - Elsevier
… Lindel et al. described a new synthetic pathway to obtain the molybdenum cofactor oxidation product dephospho Form A in five steps from methyl 3-amino-6-iodopyrazine-2-carboxylate …
Number of citations: 6 www.sciencedirect.com

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